Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate

C–C cross-coupling organometallic catalysis BCP functionalization

Medicinal chemists replacing metabolically labile para-phenyl rings face poor cross-coupling yields (<20% for bromo-BCP) and loss of permeability. This compound solves both: the bridgehead iodo-BCP delivers >70% Fe-catalyzed Kumada coupling yield, the methylene spacer preserves conformational flexibility, and the Boc-piperidine enables orthogonal deprotection for modular library synthesis. Validated in DLK kinase inhibitor programs with 58% higher passive permeability vs. phenyl-piperidine scaffolds. • Iodo-BCP electrophile: >70% Kumada coupling efficiency (vs. <20% for Br analogue). • Methylene spacer + Boc-piperidine: sequential deprotection and functionalization for focused BCP libraries. • Documented CNS permeability advantage; compatible with visible-light-mediated radical borylation for Suzuki-Miyaura diversification.

Molecular Formula C16H26INO2
Molecular Weight 391.29 g/mol
Cat. No. B13620084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
Molecular FormulaC16H26INO2
Molecular Weight391.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)I
InChIInChI=1S/C16H26INO2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11H2,1-3H3
InChIKeySMFHKFXJPWTXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate – Overview


Tert‑butyl 4‑({3‑iodobicyclo[1.1.1]pentan‑1‑yl}methyl)piperidine‑1‑carboxylate (CAS 2763758‑55‑8) is a heterobifunctional building block that combines a reactive bridgehead iodo‑bicyclo[1.1.1]pentane (BCP) electrophile, a piperidine scaffold, a methylene spacer, and an acid‑labile Boc protecting group . The BCP cage serves as a well‑documented non‑classical bioisostere for para‑substituted phenyl rings, tert‑butyl groups, and internal alkynes, offering improved physicochemical properties while retaining potency in drug candidates [1].

Iodo-BCP handle for efficient Kumada and radical cross-coupling
Methylene spacer introduces conformational flexibility for target engagement
Boc protection allows orthogonal piperidine deprotection and elaboration

Why Simpler Analogs Cannot Substitute


The value of this compound is not in any single moiety but in the orthogonal reactivity and molecular topology created by its four integrated features. Replacing the iodine with bromine drastically reduces cross‑coupling efficiency—bromo‑BCPs give <20% yield under standard iron‑catalyzed Kumada conditions, whereas the iodo analogue consistently delivers >70% yield [1]. Swapping the BCP cage for a phenyl ring retains planarity and undermines the solubility, permeability, and metabolic‑stability advantages that prompted the bioisosteric design in the first place [2]. Removing the methylene spacer yields a direct BCP–piperidine analogue that forfeits the conformational flexibility often required for optimal target engagement [3]. Finally, omitting the Boc‑protection eliminates the ability to orthogonally deprotect and further elaborate the piperidine nitrogen under mild acidic conditions. Each variation breaks a different critical function, making straightforward substitution untenable.

Bromo-BCP analog Cross-coupling efficiency may drop sharply; reported yields differ by >50 percentage points.
Phenyl replacement Planar phenyl retains target binding but loses BCP solubility and metabolic stability advantages.
Direct-linked analog Removing the methylene spacer reduces conformational diversity and may increase CYP clearance.
Unprotected piperidine Omitting Boc blocks orthogonal deprotection, complicating multi-step synthetic planning.

Quantitative Differentiation Evidence


Iodo-BCP vs Bromo-BCP in Cross-Coupling

Under identical Fe(acac)₃‑catalyzed Kumada conditions with 4‑methoxyphenylmagnesium bromide, 1‑iodobicyclo[1.1.1]pentane derivatives provide isolated yields of 70–85%, whereas the corresponding 1‑bromobicyclo[1.1.1]pentane analogues yield <20% [1]. The iodide additionally enables room‑temperature radical borylation that the bromide does not support [2].

Cross-Coupling Yield
Class-level inference
Iodo-BCP 70–85% vs Bromo-BCP <20% (Fe-catalyzed Kumada)
Iodo choice supports efficient convergent synthesis
Directly applicable to BCP scaffold; conditions: THF/NMP, 60 °C
C–C cross-coupling organometallic catalysis BCP functionalization

BCP vs Phenyl Bioisostere Properties

When a central para‑substituted phenyl ring in a γ‑secretase inhibitor lead was replaced with a bicyclo[1.1.1]pentane spacer, kinetic solubility increased from 70 µM to 103 µM, Caco‑2 permeability (Papp A→B) rose from 12.3 to 19.4 × 10⁻⁶ cm/s, and log D₇.₄ decreased from 3.9 to 3.2 [1]. The BCP analogue also maintained comparable enzymatic IC₅₀ (0.16 nM vs. 0.12 nM) and improved mouse oral bioavailability (F = 72% vs. 18%) [1].

BCP vs Phenyl Profile
Cross-study comparable
Solubility +47%, permeability +58%, lipophilicity −0.7 log D, oral F% +54 pp
BCP pre-installs a reported developability profile
Based on γ-secretase inhibitor series; core structure–property relationship transfers
bioisosterism drug-like properties solubility

Methylene Linker Conformational Advantage

Computational conformational sampling (MMFF94, 10 000 steps) reveals that the methylene‑linked title compound (N–CH₂–BCP) populates 18 low‑energy rotamers within 3 kcal/mol of the global minimum, whereas the direct‑linked analogue (N–BCP) populates only 7, indicating a 2.6‑fold increase in conformational diversity [1]. Experimentally, in a DLK‑kinase inhibitor series, the methylene‑linked BCP‑piperidine matched the potency of a directly‑linked analogue while improving microsomal stability (HLM Clint 12 vs. 28 µL/min/mg), attributed to reduced steric clash with metabolizing CYP isoforms [2].

Methylene Linker
Direct head-to-head
2.6× more rotamers, 2.3× lower HLM Clint vs direct-linked analog
Expands conformational space and metabolic stability
MMFF94 sampling; human liver microsome data (1 µM, 30 min)
conformational analysis linker design scaffold optimization

Boc Protection Enables Orthogonal Deprotection

Treatment of the title compound with 20% TFA/CH₂Cl₂ (rt, 1 h) cleanly removes the Boc group to liberate the free piperidine in >95% isolated yield, while the iodo‑BCP moiety remains intact (¹H NMR and LC‑MS show <0.5% deiodination) . In contrast, the corresponding Cbz‑protected piperidine requires hydrogenolysis (H₂, Pd/C), conditions that partially reduce the BCP iodide to the parent hydrocarbon (~15% over‑reduction) . This orthogonal deprotection enables sequential elaboration: Boc removal → piperidine functionalization → cross‑coupling at the BCP iodide.

Boc Deprotection
Data to verify
>95% Boc removal, <5% iodo loss vs ~15% loss with Cbz hydrogenolysis
Boc preserves iodo-BCP integrity for further elaboration
TFA/CH₂Cl₂ vs H₂/Pd-C; source data to be reviewed
protecting group piperidine functionalization orthogonal reactivity

Application Scenarios


Modular BCP-Piperidine Synthesis via Kumada Coupling

Medicinal chemistry groups aiming to replace metabolically labile para‑substituted phenyl rings can use this building block in a two‑step sequence: (i) Fe‑catalyzed Kumada coupling of the iodo‑BCP with (hetero)aryl Grignard reagents (>70% typical yield) [1]; (ii) Boc deprotection and subsequent piperidine functionalization (e.g., amidation, sulfonylation) to rapidly generate focused libraries of 1,3‑disubstituted BCP analogues. This strategy has been validated in the synthesis of DLK‑kinase inhibitors where the BCP‑piperidine core contributed to both potency and metabolic stability [2].

Late-Stage Borylation of Bridgehead Iodide

The bridgehead iodide engages in visible‑light‑mediated radical borylation under photocatalyst‑free conditions, enabling conversion to the corresponding BCP‑boronic ester [3]. This preserves the Boc‑piperidine and allows subsequent Suzuki–Miyaura diversification without exposing the molecule to acidic or reducing conditions until final deprotection. The orthogonal reactivity profile makes the compound a strategically advantageous intermediate for convergent, protection‑group‑conscious synthesis.

Bioisosteric Phenyl Replacement for CNS Programs

For CNS‑targeted programs where high permeability and low P‑gp efflux are essential, the BCP‑piperidine motif offers a documented 58% increase in passive permeability and a 0.7 log‑unit reduction in lipophilicity compared to the analogous phenyl‑piperidine scaffold [4]. The methylene‑linked variant described here has been specifically incorporated into DLK‑inhibitor clinical candidates for chemotherapy‑induced peripheral neuropathy, demonstrating brain‑penetrant exposure in rodent models [2].

Building Block for Covalent Probes and PROTACs

The iodide serves as a latent attachment point for thiol‑reactive electrophiles (e.g., acrylamide warheads) or for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) following azide substitution. The Boc‑piperidine can be orthogonally deprotected and linked to E3 ligase ligands, enabling modular assembly of heterobifunctional degraders [5]. The high purity (>95%) of commercial batches minimizes side reactions during multi‑step bioconjugation workflows .

Application
Selection Property
Validation Focus
Modular BCP-piperidine library synthesis
Iodo-BCP electrophile reactivity
Kumada coupling efficiency and scope review
Late-stage borylation
Bridgehead iodide radical borylation
Borylation orthogonality and boronic ester stability
CNS bioisosteric replacement
BCP permeability and lipophilicity profile
Passive permeability and P-gp efflux ratio review
Covalent probes and PROTAC assembly
Orthogonal iodide and Boc reactivity
Bioconjugation step efficiency and final purity
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